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3-(2-(1-Methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine

Catalog No.
S14000809
CAS No.
M.F
C10H18N4
M. Wt
194.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-(1-Methyl-1h-1,2,4-triazol-5-yl)ethyl)piperid...

Product Name

3-(2-(1-Methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine

IUPAC Name

3-[2-(2-methyl-1,2,4-triazol-3-yl)ethyl]piperidine

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

InChI

InChI=1S/C10H18N4/c1-14-10(12-8-13-14)5-4-9-3-2-6-11-7-9/h8-9,11H,2-7H2,1H3

InChI Key

NSWBLQQTRBKWQT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)CCC2CCCNC2

3-(2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethyl)piperidine is a chemical compound characterized by its unique structure that includes a piperidine ring and a triazole moiety. The molecular formula for this compound is C12H18N4C_{12}H_{18}N_{4}, and it has a molecular weight of approximately 218.3 g/mol. The compound features a piperidine ring substituted with a 1-methyl-1H-1,2,4-triazol-5-yl group at one end and an ethyl chain connecting to the triazole. This structure contributes to its potential biological activity and applications in various fields, particularly in medicinal chemistry.

The chemical reactivity of 3-(2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethyl)piperidine can be explored through various synthetic pathways. Common reactions include:

  • Alkylation: The piperidine nitrogen can undergo alkylation reactions, allowing for the introduction of various alkyl groups.
  • Nucleophilic Substitution: The triazole ring can participate in nucleophilic substitution reactions due to its electron-rich nature.
  • Formation of Derivatives: The compound can be modified to produce derivatives with altered biological properties or enhanced efficacy.

3-(2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethyl)piperidine exhibits significant biological activity, particularly as an antifungal agent. The triazole moiety is known for its role in inhibiting fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes. This inhibition leads to increased membrane permeability and ultimately cell death. Additionally, studies have indicated potential anti-inflammatory and analgesic properties.

The synthesis of 3-(2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethyl)piperidine typically involves multi-step organic synthesis techniques:

  • Synthesis of Triazole: Starting from appropriate precursors such as hydrazine derivatives and carbonyl compounds to form the triazole ring.
  • Piperidine Formation: The piperidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
  • Coupling Reaction: Finally, the triazole and piperidine components are coupled using methods such as reductive amination or through the use of coupling agents.

The applications of 3-(2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethyl)piperidine extend across several domains:

  • Pharmaceuticals: As a potential antifungal agent in treating infections caused by resistant fungal strains.
  • Agriculture: Utilized in developing fungicides aimed at crop protection against fungal pathogens.
  • Research: Employed in biochemical studies to understand the mechanisms of action of triazoles and their derivatives.

Interaction studies for 3-(2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethyl)piperidine focus on its binding affinity to various biological targets:

  • Enzyme Inhibition: Studies have demonstrated its efficacy in inhibiting fungal enzymes involved in sterol biosynthesis.
  • Receptor Binding: Investigations into its interaction with GABA receptors suggest potential neuroactive properties.

These studies help elucidate the compound's mechanism of action and inform further drug development efforts.

Several compounds share structural similarities with 3-(2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethyl)piperidine. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
3-(5-methyl-1H-1,2,4-triazol-3-yl)piperidineStructureContains a different substitution on the triazole ring; used as an antifungal agent.
2-(3-Methyl-1H-1,2,4-triazol-5-yl)piperidineSimilar piperidine structureFocuses on different methyl substitution patterns affecting biological activity.
4-(triazolyl)piperidine derivativesVaries based on substituentsExplores various substituents on the piperidine ring for enhanced pharmacological properties.

These compounds illustrate the diversity within triazole-piperidine derivatives while emphasizing the unique structural aspects and potential applications of 3-(2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethyl)piperidine in medicinal chemistry and beyond.

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

194.153146591 g/mol

Monoisotopic Mass

194.153146591 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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